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Compound of Interest

Compound Name:
Bis(4-Methoxyphenyl)methanone-

d8

Cat. No.: B15141415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(4-
Methoxyphenyl)methanone-d8, a deuterated isotropic analogue of Bis(4-

Methoxyphenyl)methanone. This document is intended for researchers, scientists, and

professionals in drug development who utilize internal standards for quantitative analysis.

Introduction
Bis(4-Methoxyphenyl)methanone-d8 is the deuterium-labeled form of Bis(4-

Methoxyphenyl)methanone.[1][2][3] Its primary application lies in its use as an internal standard

for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas

Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass

Spectrometry (LC-MS).[1][2][3] The incorporation of eight deuterium atoms on the phenyl rings

provides a distinct mass shift, allowing for its differentiation from the non-labeled analyte while

maintaining very similar chemical and physical properties. This makes it an ideal tool for

correcting for variations during sample preparation and analysis, thereby increasing the

accuracy and precision of quantitative measurements.[1][2][3]

Physicochemical Properties
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Quantitative data for Bis(4-Methoxyphenyl)methanone-d8 and its non-deuterated analogue

are summarized in the table below for easy comparison. Data for the deuterated compound are

limited and some values are theoretical or based on the non-deuterated analogue.

Property
Bis(4-
Methoxyphenyl)methanon
e-d8

Bis(4-
Methoxyphenyl)methanon
e

CAS Number 350818-55-2 90-96-0

Molecular Formula C₁₅H₆D₈O₃ C₁₅H₁₄O₃

Molecular Weight 250.32 g/mol [1] 242.27 g/mol

Appearance White to off-white solid
White to yellowish crystalline

powder

Melting Point No data available 144-148 °C

Boiling Point No data available 399.7 °C at 760 mmHg

Solubility
Soluble in organic solvents like

DMSO and Methanol

Soluble in acetone, ether, and

hot alcohol

Experimental Protocols
Synthesis of Bis(4-Methoxyphenyl)methanone-d8
While a specific synthesis protocol for Bis(4-Methoxyphenyl)methanone-d8 is not readily

available in the public domain, a general approach involves the deuteration of the aromatic

rings of Bis(4-Methoxyphenyl)methanone. One possible synthetic route is through an

electrophilic aromatic substitution reaction using a deuterium source, such as deuterated

sulfuric acid (D₂SO₄), under appropriate conditions.
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Hypothetical Synthesis Workflow

Starting Material

Deuteration Reaction

Work-up and Purification

Final Product

Bis(4-Methoxyphenyl)methanone

Reaction with Deuterated Sulfuric Acid (D₂SO₄)

Electrophilic Aromatic Substitution

Quenching with D₂O-ice

Extraction with Organic Solvent

Washing with NaHCO₃ solution

Drying over Na₂SO₄

Purification by Recrystallization or Chromatography

Bis(4-Methoxyphenyl)methanone-d8

Click to download full resolution via product page

Caption: Hypothetical workflow for the synthesis of Bis(4-Methoxyphenyl)methanone-d8.
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and

under an inert atmosphere (e.g., nitrogen or argon), dissolve Bis(4-

Methoxyphenyl)methanone in a suitable inert solvent.

Deuteration: Cool the solution in an ice bath and slowly add deuterated sulfuric acid (D₂SO₄).

The reaction mixture is then stirred at a controlled temperature for a specific duration to allow

for the electrophilic substitution of hydrogen with deuterium on the aromatic rings. The

reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

Work-up: Upon completion, the reaction is carefully quenched by pouring it onto D₂O-ice.

Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl

acetate or dichloromethane). The organic layers are combined.

Washing and Drying: The combined organic phase is washed with a saturated solution of

sodium bicarbonate and then with brine. The organic layer is subsequently dried over

anhydrous sodium sulfate.

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by recrystallization from an appropriate solvent system or by column

chromatography on silica gel to yield pure Bis(4-Methoxyphenyl)methanone-d8.

Use as an Internal Standard in LC-MS
Bis(4-Methoxyphenyl)methanone-d8 is an excellent internal standard for the quantification of

its non-deuterated analogue in various matrices.

LC-MS Workflow for Quantification:
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LC-MS Quantification Workflow

Sample Preparation

LC-MS Analysis

Quantification

Sample containing Analyte

Spike with known amount of Internal Standard (IS)

Extraction (e.g., LLE, SPE)

Reconstitution in Mobile Phase

Injection into LC-MS system

Chromatographic Separation

Mass Spectrometric Detection (MRM mode)

Peak Integration (Analyte and IS)

Calculate Peak Area Ratio (Analyte/IS)

Quantify using Calibration Curve

Click to download full resolution via product page

Caption: General workflow for using an internal standard in LC-MS analysis.

Detailed Methodology:
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Preparation of Stock Solutions: Prepare a stock solution of Bis(4-Methoxyphenyl)methanone

(analyte) and Bis(4-Methoxyphenyl)methanone-d8 (internal standard, IS) of known

concentrations in a suitable solvent (e.g., methanol).

Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix

with varying concentrations of the analyte and a fixed concentration of the IS.

Sample Preparation: To the unknown samples, add the same fixed concentration of the IS as

in the calibration standards.

Extraction: Perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-

phase extraction) to isolate the analyte and IS from the sample matrix.

LC-MS Analysis: Analyze the prepared calibration standards and samples by LC-MS. A

reversed-phase C18 column is typically suitable for separation. The mass spectrometer

should be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and

sensitivity. The MRM transitions would be specific for the analyte and the IS.

Quantification: Integrate the peak areas of the analyte and the IS. Construct a calibration

curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte

concentration for the calibration standards. Determine the concentration of the analyte in the

unknown samples from their peak area ratios using the calibration curve.

Spectral Data (Theoretical)
As experimental spectra for Bis(4-Methoxyphenyl)methanone-d8 are not widely available,

the following are predicted spectral characteristics based on the structure and data from the

non-deuterated analogue.

¹H NMR Spectrum
Due to the deuteration of all eight positions on the phenyl rings, the ¹H NMR spectrum of pure

Bis(4-Methoxyphenyl)methanone-d8 is expected to show only a singlet for the six protons of

the two methoxy groups. The aromatic signals observed in the non-deuterated compound

would be absent.

¹³C NMR Spectrum
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The ¹³C NMR spectrum is expected to be similar to the non-deuterated compound, with the key

difference being that the signals for the deuterated carbons will appear as multiplets due to C-D

coupling and will have a lower intensity.

Mass Spectrum
In a mass spectrum, Bis(4-Methoxyphenyl)methanone-d8 will show a molecular ion peak

([M]⁺) at m/z 250.3, which is 8 mass units higher than the non-deuterated analogue (m/z

242.3). This mass difference is the basis for its use as an internal standard in mass

spectrometry.

Safety and Handling
Bis(4-Methoxyphenyl)methanone-d8 should be handled in a well-ventilated area, and

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS)

provided by the supplier.

Conclusion
Bis(4-Methoxyphenyl)methanone-d8 is a valuable tool for analytical chemists, particularly in

the field of drug development and metabolism studies. Its properties as a stable, isotopically

labeled internal standard enable highly accurate and precise quantification of its non-

deuterated counterpart by various analytical techniques. This guide provides a foundational

understanding of its properties, synthesis, and application to aid researchers in its effective

utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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